molecular formula C7H8N4 B11925103 (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine CAS No. 744187-03-9

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine

Cat. No.: B11925103
CAS No.: 744187-03-9
M. Wt: 148.17 g/mol
InChI Key: PEGHUXZJXXDYAX-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[3,4-c]pyridin-5-yl)methanamine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [3,4-c] positions, with a methanamine (-CH2NH2) substituent at the 5-position of the pyridine moiety. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and viral capsid proteins .

Properties

CAS No.

744187-03-9

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-5-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2,8H2,(H,10,11)

InChI Key

PEGHUXZJXXDYAX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CN=C1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine typically involves the formation of the pyrazolopyridine core followed by functionalization at the methanamine position. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic or basic conditions . For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production methods for (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution can introduce various alkyl or aryl groups at the methanamine position .

Scientific Research Applications

Synthetic Pathways

Recent studies have highlighted various synthetic strategies for developing derivatives of pyrazolo[3,4-c]pyridines, which include (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine. These methods often utilize late-stage functionalization techniques that enhance the compound's bioactivity and specificity towards biological targets. For instance, vectorial functionalization allows for the selective modification of multiple sites on the pyrazolo[3,4-c]pyridine scaffold, facilitating the development of targeted therapeutics .

Biological Activities

The biological activities of (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine derivatives are extensive:

  • Inhibition of Kinases : Compounds related to this structure have been identified as potent inhibitors of various kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs). These kinases are critical in regulating cellular processes and are implicated in cancer and other diseases .
  • Antimicrobial Properties : Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity. Studies have shown that certain derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
  • Neurological Applications : Some derivatives have shown promise as selective modulators of neurotransmitter receptors, such as α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors. These compounds may play a role in treating neurological disorders by enhancing or inhibiting synaptic transmission .

Case Studies

Several case studies illustrate the potential applications of (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine:

  • GSK-3 Inhibitors : A study demonstrated that specific derivatives exhibited high potency against GSK-3, leading to significant reductions in cell proliferation in cancer models. The structure-activity relationship (SAR) analysis provided insights into how substituents on the pyrazole ring influence inhibitory activity .
  • Antimicrobial Agents : Another investigation focused on synthesizing new derivatives with improved antimicrobial properties. The results indicated that modifications at the C5 position enhanced activity against resistant bacterial strains .
  • Neuroprotective Effects : A recent study explored the neuroprotective effects of pyrazolo[3,4-c]pyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Pyrazolo[3,4-b]pyridin-5-yl Derivatives

Pyrazolo[3,4-b]pyridine isomers differ in the fusion position of the pyrazole and pyridine rings (Figure 1). For example, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (Santa Cruz Biotechnology, Catalog #sc-339198) is a commercially available analog . Key differences include:

  • Bioactivity : Pyrazolo[3,4-b]pyridines are frequently explored as kinase inhibitors (e.g., Bcr-Abl PROTACs) , whereas pyrazolo[3,4-c]pyridines are optimized for antiviral activity .
  • Synthetic Accessibility: Pyrazolo[3,4-b]pyridines are synthesized via [bmim][BF4]-mediated cyclization of aldehydes and aminopyrazoles , while pyrazolo[3,4-c]pyridines often require Pd/C-mediated hydrogenation for deprotection .

Functional Group Variations: Sulfonamide vs. Methanamine

The replacement of the methanamine group with a sulfonamide moiety significantly alters pharmacological properties:

  • (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide derivatives exhibit potent anti-HBV activity (IC50 < 100 nM) by modulating capsid assembly .

Fused Heterocyclic Systems

  • Pyrazolo[3,4-d]pyrimidines (e.g., compound 2 in ) demonstrate distinct electronic profiles due to the pyrimidine ring, favoring interactions with dihydrofolate reductase .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compound 6 in ) exhibit planar structures suited for intercalation with DNA/RNA .

Table 1. Comparative Analysis of Key Compounds

Compound Name Structure Molecular Weight (g/mol) Key Activity Reference
(1H-Pyrazolo[3,4-c]pyridin-5-yl)methanamine [3,4-c] fused, -CH2NH2 ~175.2* Under investigation (antiviral)
(1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide [3,4-c] fused, -SO2NH2 ~242.3* HBV capsid modulation (IC50 < 100 nM)
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine [3,4-b] fused, -CH2NH2 191.2 Kinase inhibition (Bcr-Abl)
5-Chloro-1-(4-methoxybenzyl)pyrazolo[3,4-c]pyridine [3,4-c] fused, -Cl 314.1 (LCMS) Intermediate for EGFR inhibitors

*Calculated based on empirical formulas.

Biological Activity

(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H8N4
  • Synonyms: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine
  • CAS Number: 1508593-20-1

1. Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-c]pyridine derivatives. These compounds have been evaluated for their ability to inhibit various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.36CDK2 Inhibition
Compound BHCT1161.8CDK9 Inhibition
Compound CA375<8Topoisomerase Inhibition

The derivatives exhibit selective inhibition against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, one study reported that a derivative showed an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent activity and selectivity towards CDK2 .

2. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes critical in cancer metabolism and progression.

  • Aldehyde Dehydrogenase (ALDH): Inhibition of ALDH isoforms can enhance the efficacy of chemotherapy in resistant cancer types. Research indicates that certain pyrazolo[3,4-c]pyridine derivatives synergize with chemotherapeutic agents in resistant ovarian cancer cell lines, showcasing their potential as adjunct therapies .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications at various positions on the pyrazolo ring have been systematically explored:

Substituent PositionEffect on Activity
N1Methyl substitution enhances potency
C3Alkyl groups increase selectivity
C5Hydroxy groups improve solubility

Research has demonstrated that specific substitutions can significantly enhance the anticancer activity and selectivity of these compounds, paving the way for more effective drug design strategies .

Case Study 1: Potent CDK Inhibitors

A study investigated a series of pyrazolo[3,4-c]pyridine derivatives for their ability to inhibit CDKs. The most promising compound showed a remarkable selectivity profile with a significant reduction in cell proliferation across multiple cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Study 2: Synergistic Effects with Chemotherapy

In another investigation, researchers evaluated the effects of pyrazolo[3,4-c]pyridine derivatives in combination with standard chemotherapy agents on ovarian cancer cells. The results indicated enhanced cytotoxicity and reduced resistance mechanisms when these compounds were used alongside traditional treatments .

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